molecular formula C15H9BrClN3OS B4679303 5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B4679303
M. Wt: 394.7 g/mol
InChI Key: BGFXVISTQIZFDR-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with a carboxamide group, a thiazole ring, and a bromine atom

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. Without specific information on “5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]nicotinamide”, it’s difficult to provide a detailed safety and hazards analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the brominated thiazole derivative with pyridine-3-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorophenyl: A compound with similar halogen substitution but lacking the thiazole and pyridine rings.

    N-(2-chlorophenyl)thiazole: A compound with a similar thiazole ring but different substitution patterns.

    Pyridine-3-carboxamide: A simpler compound with the pyridine and carboxamide groups but without the additional halogen and thiazole rings.

Uniqueness

5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-10-5-9(6-18-7-10)14(21)20-15-19-13(8-22-15)11-3-1-2-4-12(11)17/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFXVISTQIZFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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